molecular formula C16H13BrClN5OS B12143991 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

Cat. No.: B12143991
M. Wt: 438.7 g/mol
InChI Key: AKDVVACRFHZIAJ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a bromophenyl group, and an acetamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a coupling reaction using 3-bromophenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its triazole ring, in particular, is a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents.

Properties

Molecular Formula

C16H13BrClN5OS

Molecular Weight

438.7 g/mol

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C16H13BrClN5OS/c17-10-4-3-5-11(8-10)20-14(24)9-25-16-22-21-15(23(16)19)12-6-1-2-7-13(12)18/h1-8H,9,19H2,(H,20,24)

InChI Key

AKDVVACRFHZIAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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